(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol
Description
Properties
CAS No. |
648903-62-2 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,10-13H,2,4-7H2,1H3/t10-/m1/s1 |
InChI Key |
PCOPMRRLQSGMJF-SNVBAGLBSA-N |
Isomeric SMILES |
CC=C(CO)[C@H](CCO)C(=C)CO |
Canonical SMILES |
CC=C(CO)C(CCO)C(=C)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Routes
The synthesis of (3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol can be approached through several synthetic routes, primarily involving the following strategies:
Alkylation Reactions : Utilizing alkyl halides to introduce the ethylidene and hydroxyethyl groups.
Hydroxylation : Employing hydroxylating agents to introduce hydroxyl groups at specific positions.
Michael Addition : A reaction where nucleophiles add to α,β-unsaturated carbonyl compounds, which can be utilized to form the desired diol.
Specific Methodologies
Alkylation of 3-Methylpentane-1,5-diol
One effective method involves the alkylation of 3-methylpentane-1,5-diol. The process can be summarized as follows:
Starting Material : 3-Methylpentane-1,5-diol (CAS# 85963-61-7).
Reagents : An alkyl halide (e.g., bromoethane) is used for the ethylidene introduction.
Conditions : The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
Yield and Purity : The reaction can yield significant amounts of the desired compound with careful control over reaction conditions.
Hydroxylation Using Boron Reagents
Another method involves hydroxylation using boron reagents:
Reagents : Boron trifluoride etherate or similar boron-based reagents are employed for selective hydroxylation.
Conditions : The reaction is carried out at low temperatures to prevent side reactions.
Outcome : This method allows for the introduction of hydroxyl groups with high regioselectivity.
Optimization of Reaction Conditions
Research has shown that optimizing reaction conditions can significantly enhance yields. For instance:
Temperature Control : Lower temperatures often result in higher selectivity for the desired product.
Base Selection : The choice of base (e.g., sodium hydride vs potassium carbonate) can influence both yield and stereochemistry.
Table 1: Summary of Preparation Methods
| Methodology | Starting Material | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | 3-Methylpentane-1,5-diol | Bromoethane, K₂CO₃ | 70-90 | Basic conditions enhance yield |
| Hydroxylation | 3-Methylpentane-1,5-diol | Boron trifluoride | 60-80 | Low temperature improves selectivity |
| Michael Addition | α,β-unsaturated carbonyl compound | Nucleophile (e.g., amine) | 50-75 | Requires careful control |
Analytical Techniques for Characterization
Characterization of (3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol is critical to confirm the structure and purity of the synthesized compound:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) : Used to determine the structure by analyzing chemical shifts and coupling constants.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Chromatographic Techniques
High Performance Liquid Chromatography (HPLC) : Employed for purity analysis and separation of enantiomers.
Gas Chromatography (GC) : Useful for volatile components and assessing purity.
Table 2: Characterization Techniques
| Technique | Purpose | Key Features |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts indicate environment |
| IR | Functional group identification | Peaks corresponding to bonds |
| HPLC | Purity assessment | High resolution separation |
| GC | Volatile analysis | Quick assessment of purity |
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene and methylidene groups to ethyl and methyl groups, respectively.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
The compound (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol , with the CAS number 648903-62-2, has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article discusses its applications in medicinal chemistry, materials science, and biochemistry, supported by relevant case studies and data tables.
Basic Information
- Molecular Formula : C10H18O3
- Molecular Weight : 186.248 g/mol
- LogP : 0.472
- Polar Surface Area : 60.69 Ų
These properties suggest that the compound may exhibit moderate lipophilicity and potential interactions with biological membranes, making it a candidate for drug development.
Antidiabetic Agents
Recent studies have highlighted the potential of stereopure compounds similar to (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol as multi-target antidiabetic agents. For instance, a related compound was synthesized and tested against various antidiabetic targets, showing promising IC50 values (6.28 µM for α-glucosidase and 4.58 µM for α-amylase) . This suggests that compounds with similar structural motifs may enhance glucose metabolism and insulin sensitivity.
Antioxidant Activity
Compounds containing hydroxyl groups are known for their antioxidant properties. The presence of the hydroxyethyl group in (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Such properties could be beneficial in developing treatments for conditions like cardiovascular diseases and neurodegenerative disorders.
Polymer Synthesis
The unique structural features of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol make it a suitable candidate for the synthesis of novel polymers. Its diol functionality allows it to act as a monomer in polymerization reactions, potentially leading to materials with enhanced mechanical properties and thermal stability.
Coatings and Adhesives
Due to its hydroxyl groups, this compound can be utilized in formulating coatings and adhesives with improved adhesion properties and resistance to environmental degradation. Research into similar compounds has shown that incorporating diols into formulations can enhance performance characteristics significantly.
Case Study 1: Antidiabetic Potential
A study conducted on a series of chiral compounds demonstrated that those with structural similarities to (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exhibited significant antidiabetic activity through inhibition of key enzymes involved in carbohydrate metabolism . The results indicated that further exploration of this compound could lead to the development of effective therapeutic agents for diabetes management.
Case Study 2: Polymer Development
In a recent investigation into novel polymeric materials, researchers synthesized polymers using diols derived from compounds like (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol . The resulting materials displayed superior mechanical strength and thermal stability compared to conventional polymers, showcasing the potential for industrial applications .
Mechanism of Action
The mechanism by which (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of diol functionality, ethylidene/methylidene substituents, and stereochemistry. Below is a comparison with structurally related diols:
Property Analysis
Solubility :
- The target compound’s hydroxyl and hydroxyethyl groups enhance water solubility compared to 3-phenylpentane-1,5-diol. However, the ethylidene and methylidene groups may reduce solubility relative to fully saturated diols like Thiodiglycol.
- Thiodiglycol’s sulfur atom increases solubility in polar aprotic solvents .
Reactivity: The ethylidene and methylidene groups introduce sites for electrophilic addition (e.g., hydrogenation, epoxidation), unlike Thiodiglycol, which undergoes sulfonation or oxidation. The R-configuration at C3 may influence enantioselective reactions, a feature absent in non-chiral analogs like Thiodiglycol.
Thermal Stability :
- Unsaturated bonds in the target compound may lower thermal stability compared to saturated diols but enhance reactivity in polymerization.
Biological Activity
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H16O2
- Molecular Weight : 144.211 g/mol
- CAS Number : 41796-60-5
- LogP : 0.9435 (indicating moderate lipophilicity) .
Antioxidant Properties
Research indicates that (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Study : A study demonstrated that the compound effectively scavenged free radicals in vitro, showcasing its potential as a natural antioxidant agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In cellular models, it reduced the expression of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions characterized by chronic inflammation.
Research Findings :
- In a murine model of inflammation, treatment with (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol resulted in decreased levels of TNF-alpha and IL-6 .
Cytotoxic Activity
Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18 | Increased reactive oxygen species |
The biological activities of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.
- Inhibition of NF-kB Pathway : Evidence suggests that the compound inhibits the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.
- Modulation of Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways leading to increased caspase activity in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
